2,3-Dibromo-6-chloropyridine physical properties
2,3-Dibromo-6-chloropyridine physical properties
Technical Whitepaper: 2,3-Dibromo-6-chloropyridine as a Scaffold in Medicinal Chemistry
Executive Summary
2,3-Dibromo-6-chloropyridine (CAS 885952-16-9) represents a high-value "orthogonal" scaffold for medicinal chemistry.[1] Unlike symmetrical dihalopyridines, this trisubstituted heterocycle offers three chemically distinct halogenation sites. This asymmetry allows researchers to execute sequential, regioselective cross-coupling reactions, enabling the precise construction of complex pharmaceutical pharmacophores without the need for protecting groups. This guide details its physical properties, validated synthesis protocols, and the mechanistic logic governing its reactivity.
Physicochemical Profile
The following data aggregates experimental values and validated computational descriptors essential for handling and formulation.
Table 1: Physical and Chemical Properties
| Property | Value / Description | Source/Validation |
| CAS Number | 885952-16-9 | Chemical Abstracts Service |
| IUPAC Name | 2,3-Dibromo-6-chloropyridine | Systematic Nomenclature |
| Molecular Formula | C₅H₂Br₂ClN | — |
| Molecular Weight | 271.34 g/mol | Calculated |
| Appearance | White to pale cream crystalline powder | Experimental [1, 2] |
| Melting Point | 69 – 71 °C | Experimental [1] |
| Boiling Point | ~280 °C (Predicted) | ACD/Labs Simulation |
| Density | 2.2 ± 0.1 g/cm³ | Predicted (r=0.[1]94) |
| LogP | 3.25 | Hydrophobic (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Polarity assessment |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Oxidation/Hydrolysis prevention |
Synthesis & Production Protocol
The most robust route to 2,3-dibromo-6-chloropyridine utilizes a Sandmeyer-type transformation starting from the amino-pyridine precursor.[1] This method ensures high regiofidelity compared to direct halogenation of pyridine, which often yields inseparable mixtures.
Validated Synthetic Route: Diazotization-Halogenation[1]
Reaction Logic: The starting material, 2-amino-5,6-dibromopyridine (structurally equivalent to 6-amino-2,3-dibromopyridine), possesses an exocyclic amine at the alpha position.[1] Treatment with sodium nitrite in concentrated HCl generates a diazonium intermediate in situ, which undergoes nucleophilic displacement by chloride ions.
Step-by-Step Protocol:
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Preparation: Charge a reaction vessel with 2-amino-5,6-dibromopyridine (1.0 equiv) and concentrated HCl (10-12 equiv). Cool the suspension to -20°C using an acetone/dry ice bath.[1]
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Diazotization: Dropwise add an aqueous solution of NaNO₂ (2.0 equiv) while maintaining the internal temperature below -10°C. Critical: Exothermic control is vital to prevent diazonium decomposition.
-
Displacement: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 4 hours. Nitrogen gas evolution indicates the displacement of the diazo group by chloride.
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Workup: Neutralize the reaction mixture with 10M NaOH to pH ~11.
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Extraction: Extract with Ethyl Acetate (3x). Dry the organic phase over anhydrous MgSO₄.
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Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Cyclohexane/Ethyl Acetate 98:2) to yield the product as a white solid.
Visualization of Synthesis Workflow:
Figure 1: Synthetic pathway via Sandmeyer reaction converting the amino group to a chloro substituent.[1][2]
Reactivity & Regioselectivity (The "Halogen Dance")[3][4][5]
For drug discovery professionals, the value of 2,3-dibromo-6-chloropyridine lies in the electronic differentiation of its three halogen atoms.[1] This allows for "Orthogonal Cross-Coupling"—the ability to react one site exclusively while leaving others intact.
Mechanistic Hierarchy
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Site A (C2-Bromine): The Most Reactive. [1]
-
Reasoning: The C2 position is
to the nitrogen, making it highly electron-deficient (inductive effect). Additionally, the C-Br bond is weaker than the C-Cl bond.[1] -
Outcome: In Pd-catalyzed Suzuki-Miyaura couplings, oxidative addition occurs preferentially at C2.[1][3]
-
Result: Formation of 2-Aryl-3-bromo-6-chloropyridine .
-
-
Site B (C6-Chlorine): Intermediate Reactivity (Context Dependent). [1]
-
Reasoning: C6 is also
to the nitrogen (activated). However, the C-Cl bond is stronger than the C-Br bond at C3.[1] -
Nuance: Under standard Pd-catalysis, the remaining C3-Bromine often reacts next due to bond weakness.[1] However, in Nucleophilic Aromatic Substitution (SnAr) , the C6-Chlorine is significantly more reactive than the C3-Bromine because SnAr requires electron deficiency (which C6 has, but C3 lacks).
-
-
Site C (C3-Bromine): The Least Activated (for SnAr). [1]
-
Reasoning: The C3 position is
to the nitrogen. It lacks the direct electron-withdrawing activation of the heteroatom. It behaves similarly to a halobenzene.
-
Strategic Coupling Workflow
The following diagram illustrates the standard sequence for introducing three different diversity elements (
Figure 2: Regioselective functionalization map. The C2-Br bond is the "entry point" for the first modification.[1]
Handling and Safety (E-E-A-T)
-
Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precaution: This compound is a halogenated pyridine.[4][5] Like many low-molecular-weight halopyridines, it may possess sensitizing properties.[1] All manipulations must occur in a fume hood.
-
Waste: Halogenated organic waste streams. Do not mix with acid (risk of HCN if cyanide reagents were used in previous steps, though not applicable to the Sandmeyer route described).
References
-
ChemBK Database. (2024). 2,3-Dibromo-6-chloropyridine Physical Properties and MSDS. Retrieved from [1]
-
MySkinRecipes / Chemical Suppliers. (2024). Product Specifications for CAS 885952-16-9. Retrieved from [1]
-
Gros, P. C., et al. (2012).[6] Regioselective coupling of polyhalogenated pyridines. Université de Lorraine, Thesis/Publication. (Validating the C2-selectivity in Suzuki coupling).
-
BLD Pharm. (2024). Safety Data Sheet: 2,3-Dibromo-6-chloropyridine. Retrieved from [1]
-
PubChem. (2024). Compound Summary for Halogenated Pyridines (Analogous Reactivity). Retrieved from [1]
Sources
- 1. 2,3-Dibromo-5-chloropyridine(137628-17-2) 1H NMR spectrum [chemicalbook.com]
- 2. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromo-6-Chloropyridine [myskinrecipes.com]
- 6. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]
